molecular formula C17H28O B14476802 Cyclohexanone, 4-((3,3-dimethylbicyclo(2.2.1)hept-2-yl)methyl)-2-methyl- CAS No. 68901-22-4

Cyclohexanone, 4-((3,3-dimethylbicyclo(2.2.1)hept-2-yl)methyl)-2-methyl-

Cat. No.: B14476802
CAS No.: 68901-22-4
M. Wt: 248.4 g/mol
InChI Key: TUCJTYGBRWODLS-UHFFFAOYSA-N
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Description

2-Methyl-4-(camphenyl-8)-cyclohexanone is an organic compound with a complex structure that includes a camphenyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(camphenyl-8)-cyclohexanone typically involves multiple steps, starting with the preparation of the camphenyl group and its subsequent attachment to the cyclohexanone ring. Common synthetic routes include:

    Grignard Reaction: The camphenyl group can be introduced via a Grignard reaction, where a camphenyl magnesium bromide reacts with a cyclohexanone derivative.

    Aldol Condensation: Another method involves an aldol condensation reaction between a camphenyl aldehyde and a cyclohexanone, followed by hydrogenation to yield the desired product.

Industrial Production Methods

Industrial production of 2-Methyl-4-(camphenyl-8)-cyclohexanone may involve large-scale Grignard reactions or aldol condensations, optimized for high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(camphenyl-8)-cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The camphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-4-(camphenyl-8)-cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(camphenyl-8)-cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A related compound with a similar camphenyl structure but different functional groups.

    Cyclohexanone: Shares the cyclohexanone ring but lacks the camphenyl group.

    Menthol: Another compound with a cyclohexane ring and similar applications in fragrances and flavors.

Uniqueness

2-Methyl-4-(camphenyl-8)-cyclohexanone is unique due to the presence of both the camphenyl group and the cyclohexanone ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

68901-22-4

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

4-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl]-2-methylcyclohexan-1-one

InChI

InChI=1S/C17H28O/c1-11-8-12(4-7-16(11)18)9-15-13-5-6-14(10-13)17(15,2)3/h11-15H,4-10H2,1-3H3

InChI Key

TUCJTYGBRWODLS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1=O)CC2C3CCC(C3)C2(C)C

Origin of Product

United States

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